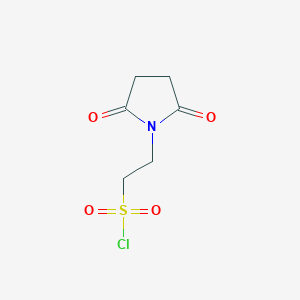![molecular formula C19H22N2O6 B2479435 METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE CAS No. 1421513-52-1](/img/structure/B2479435.png)
METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The aromatic ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-({[(2,5-dimethylfuran-3-yl)formamido]imino}methyl)benzoate: Contains similar functional groups and structural elements.
Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}benzoate: Shares the furan and benzoate ester components.
Uniqueness
METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-11-10-15(12(2)27-11)16(22)8-9-20-17(23)18(24)21-14-6-4-13(5-7-14)19(25)26-3/h4-7,10,16,22H,8-9H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLOGWXJFATBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2479353.png)

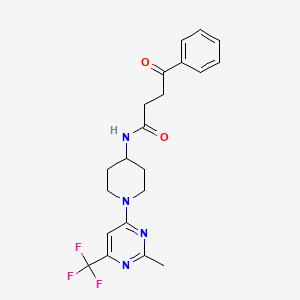
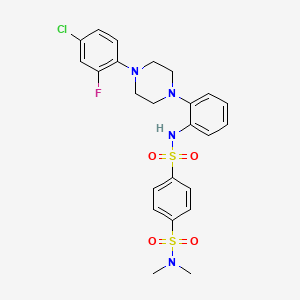
![N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2479358.png)
![rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B2479359.png)
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)
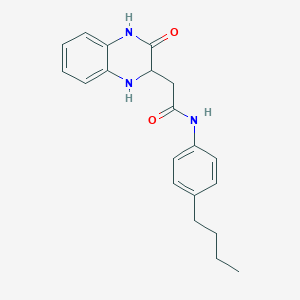
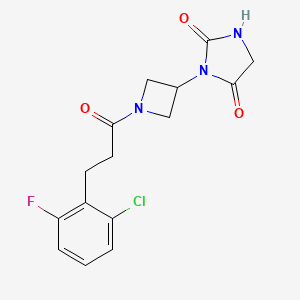
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)
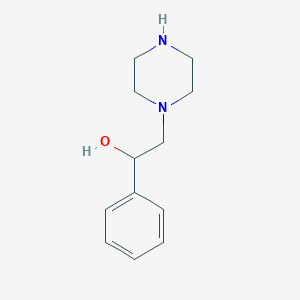
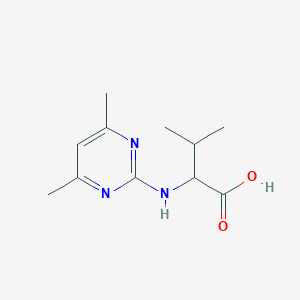
![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)
